3,5-Bis[3,5-bis(hexadecyloxy)benzamido]-4-methylbenzoic acid
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Overview
Description
3,5-Bis[3,5-bis(hexadecyloxy)benzamido]-4-methylbenzoic acid is a complex organic compound known for its unique structural properties and potential applications in various scientific fields
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Bis[3,5-bis(hexadecyloxy)benzamido]-4-methylbenzoic acid typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 3,5-bis(methoxycarbonyl)benzoic acid with thionyl chloride to form dimethyl-5-(chlorocarbonyl)isophthalate. This intermediate is then reacted with 5-aminoisophthalic acid in the presence of N,N-Dimethylacetamide to yield 5-(3,5-bis(methoxycarbonyl)benzamido)isophthalic acid. The final step involves hydrolysis of the ester groups to form the desired compound .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3,5-Bis[3,5-bis(hexadecyloxy)benzamido]-4-methylbenzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The benzamido groups can participate in substitution reactions, where other functional groups replace the existing ones.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
3,5-Bis[3,5-bis(hexadecyloxy)benzamido]-4-methylbenzoic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Mechanism of Action
The mechanism of action of 3,5-Bis[3,5-bis(hexadecyloxy)benzamido]-4-methylbenzoic acid involves its interaction with molecular targets through hydrogen bonding, hydrophobic interactions, and π-π stacking. These interactions can influence the behavior of biological molecules and materials, leading to various effects depending on the context of its use .
Comparison with Similar Compounds
Similar Compounds
3,5-Bis(hexadecyloxy)benzoic acid: Shares similar long alkyl chains but lacks the benzamido groups.
5-(3,5-bis(methoxycarbonyl)benzamido)isophthalic acid: An intermediate in the synthesis of the target compound, with similar structural features.
Uniqueness
3,5-Bis[3,5-bis(hexadecyloxy)benzamido]-4-methylbenzoic acid is unique due to its combination of benzamido groups and long alkyl chains, which confer specific chemical and physical properties not found in simpler analogs. This uniqueness makes it valuable for specialized applications in various scientific fields .
Biological Activity
Chemical Structure and Properties
3,5-Bis[3,5-bis(hexadecyloxy)benzamido]-4-methylbenzoic acid has a molecular formula of C86H146N2O8 and a molecular weight of approximately 1335.11 g/mol. The structure features multiple hexadecyloxy groups attached to a benzamide core, which may influence its solubility and biological interactions.
Antitumor Activity
Research indicates that derivatives of benzoic acid, such as those similar to this compound, exhibit significant antitumor properties. For instance, TAC-101, a related compound, demonstrated the ability to inhibit the intrahepatic spread of hepatocellular carcinoma (HCC) in animal models. It prolonged the lifespan of tumor-bearing mice and showed direct cytotoxicity against HCC cells by inducing apoptosis at concentrations above 10 µM .
The mechanism through which these compounds exert their effects often involves modulation of cell signaling pathways. In the case of TAC-101, it inhibited HGF-induced invasiveness in cancer cells by down-regulating c-MET protein expression . This suggests that similar mechanisms may be relevant for this compound.
Inflammatory Response
Another area of interest is the potential anti-inflammatory properties of this compound. Research on related compounds has shown that modifications in the benzamide structure can lead to significant inhibition of inflammatory mediators. For example, certain benzamide derivatives have been found to selectively inhibit prostaglandin E2 (PGE2)-induced TNFα reduction in human blood assays . This highlights the possibility that this compound could also play a role in modulating inflammatory responses.
Study on Hepatocellular Carcinoma (HCC)
In a study examining the effects of TAC-101 on HCC cells:
- Model : JHH-7 human hepatocellular carcinoma cells.
- Findings : Oral administration led to significant tumor inhibition and lifespan extension in treated mice compared to control groups.
- Mechanism : Induction of apoptosis and inhibition of cell invasion were key mechanisms identified.
In Vitro Studies
In vitro studies using similar compounds have demonstrated:
- Concentration-Dependent Effects : Cytotoxic effects observed at concentrations exceeding 10 µM.
- Down-Regulation of Invasive Proteins : Non-cytotoxic concentrations effectively inhibited invasive behaviors in cancer cells.
Data Table: Summary of Biological Activities
Properties
CAS No. |
748799-87-3 |
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Molecular Formula |
C86H146N2O8 |
Molecular Weight |
1336.1 g/mol |
IUPAC Name |
3,5-bis[(3,5-dihexadecoxybenzoyl)amino]-4-methylbenzoic acid |
InChI |
InChI=1S/C86H146N2O8/c1-6-10-14-18-22-26-30-34-38-42-46-50-54-58-62-93-78-66-75(67-79(72-78)94-63-59-55-51-47-43-39-35-31-27-23-19-15-11-7-2)84(89)87-82-70-77(86(91)92)71-83(74(82)5)88-85(90)76-68-80(95-64-60-56-52-48-44-40-36-32-28-24-20-16-12-8-3)73-81(69-76)96-65-61-57-53-49-45-41-37-33-29-25-21-17-13-9-4/h66-73H,6-65H2,1-5H3,(H,87,89)(H,88,90)(H,91,92) |
InChI Key |
XBJNXIKSPNYHAH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCOC1=CC(=CC(=C1)C(=O)NC2=CC(=CC(=C2C)NC(=O)C3=CC(=CC(=C3)OCCCCCCCCCCCCCCCC)OCCCCCCCCCCCCCCCC)C(=O)O)OCCCCCCCCCCCCCCCC |
Origin of Product |
United States |
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